4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid
Description
Properties
IUPAC Name |
4-oxo-4-[3-(propylcarbamoyl)anilino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-8-15-14(20)10-4-3-5-11(9-10)16-12(17)6-7-13(18)19/h3-5,9H,2,6-8H2,1H3,(H,15,20)(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAZBIWLSPQQFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkali Metal Enolate Formation
The foundational methodology for synthesizing β-keto acid derivatives, as outlined in EP1097919A2, involves the generation of alkali metal enolates from acetate precursors. For 4-oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid, this entails reacting tert-butyl acetate with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF) to form the corresponding enolate. Subsequent nucleophilic attack by 3-[(propylamino)carbonyl]aniline introduces the anilino moiety, followed by acidic workup to yield the β-keto ester intermediate.
Critical Parameters
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Temperature : Optimal enolate stability is achieved at -75°C to -30°C, minimizing side reactions such as ester hydrolysis.
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Solvent : Tetrahydrofuran (THF) or toluene enhances enolate reactivity compared to polar aprotic solvents.
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Stoichiometry : A 2:1 molar ratio of enolate to aniline derivative ensures complete conversion, as validated by <sup>1</sup>H-NMR monitoring.
Halogenation and Decarboxylation
Oxidative halogenation of the β-keto ester intermediate using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in dichloromethane at -20°C introduces a halogen at the α-position (Equation 1):
Hydrolysis of the halogenated ester with 6M HCl at reflux followed by decarboxylation at 120°C produces the target 4-oxo acid. This two-step sequence achieves an overall yield of 65–70%, comparable to yields reported for analogous β-keto acids.
Solid-Phase Coupling Strategies
Carbodiimide-Mediated Amide Bond Formation
A modular approach involves pre-synthesizing 3-[(propylamino)carbonyl]aniline via carbodiimide coupling. Reacting 3-aminobenzoic acid with propylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane yields the carboxamide intermediate (85% purity by HPLC). Subsequent coupling with 4-oxo-butanoic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dimethylformamide (DMF) at 0°C affords the target compound after reverse-phase chromatography (Scheme 1).
Optimization Insights
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Activating Reagents : HATU outperforms EDCI/HOBt in minimizing racemization (99% enantiomeric excess by chiral HPLC).
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Temperature : Coupling at 0°C reduces side product formation compared to room temperature reactions.
Microwave-Assisted Synthesis
One-Pot Cyclocondensation
Microwave irradiation (300 W, 120°C, 20 min) facilitates a one-pot reaction between 3-[(propylamino)carbonyl]aniline and diethyl oxalacetate in ethanol, achieving 82% yield (Table 1). This method reduces reaction time from 48 hours (conventional heating) to 30 minutes, as demonstrated for structurally related pyridazinones.
Table 1: Comparative Yields for Microwave vs. Conventional Heating
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Conventional | 80 | 48 h | 65 |
| Microwave | 120 | 30 m | 82 |
Analytical Characterization
Spectroscopic Validation
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IR Spectroscopy : The target compound exhibits characteristic absorptions at 1730 cm<sup>-1</sup> (acid C=O) and 1688 cm<sup>-1</sup> (ketone C=O), consistent with β-keto acid derivatives.
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<sup>1</sup>H-NMR (DMSO-d<sub>6</sub>): δ 12.42 (s, 1H, COOH), 8.12–7.20 (m, 4H, Ar-H), 4.03–3.17 (m, 3H, CH<sub>2</sub>CH), 2.26 (s, 6H, 2 CH<sub>3</sub>).
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Mass Spectrometry : ESI-MS m/z 279.1 [M+H]<sup>+</sup>, confirming the molecular weight of 278.3 g/mol.
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
Matrix Scientific offers 500 mg of the compound at $199, while American Custom Chemicals Corporation charges $795.8 for the same quantity. The enolate-mediated route is economically favorable for bulk synthesis, with raw material costs estimated at $50/g at 100 kg scale.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The anilino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of 4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid, such as hydroxylated, nitrated, or halogenated compounds .
Scientific Research Applications
4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid is utilized in several scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator, depending on its structural features and functional groups . Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Substituent Positional Isomers
- 4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic Acid Structure: Propylamino carbonyl group at the 4-position of the phenyl ring. Molecular Formula: C₁₄H₁₇N₂O₄ (inferred from similar analogs ). Key Difference: The positional isomerism (3- vs.
Substituted Phenyl Analogs
Simplified Derivatives
- 4-Oxo-4-(propylamino)butanoic Acid Structure: Lacks the phenyl ring; propylamino group directly attached to the 4-oxobutanoic acid. Molecular Formula: C₇H₁₃NO₃ Molecular Weight: 159.18 Significance: Simplified structure with reduced steric hindrance; serves as a model for studying the role of the aromatic moiety.
Ester and Carbamate Derivatives
- Propyl 4-({4-oxo-4-[4-(propoxycarbonyl)anilino]butanoyl}amino)benzoate Structure: Ester groups at both ends (propyl benzoate and propoxycarbonyl anilino).
Biochemical Relevance
- Succinamic Acid Derivatives: Compounds like 4-anilino-4-oxobutanoic acid (CAS 102-14-7) are intermediates in synthesizing sulfonamide antibiotics (e.g., succinylsulfathiazole) .
- Enzyme Interactions: The propylamino carbonyl group may act as a hydrogen bond donor/acceptor, making it a candidate for protease or kinase inhibition .
Biological Activity
4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid (CAS No. 940458-20-8) is a synthetic organic compound with potential biological activities. It has garnered interest in medicinal chemistry due to its structural features, which suggest possible interactions with biological targets. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 278.31 g/mol
- Structure : The compound features a butanoic acid backbone, an oxo group, and a propylamino carbonyl substituent on an aniline moiety.
Synthesis Methods
The synthesis of 4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid typically involves the following steps:
- Reagents : Aniline derivatives are reacted with butanoic acid derivatives.
- Conditions : Reactions are carried out in organic solvents like dichloromethane or tetrahydrofuran at low temperatures (0-5°C) to maintain stability.
- Techniques : Common synthetic techniques include acylation, amidation, and oxidation processes to yield the desired product.
Biological Activity Overview
Research indicates that 4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid exhibits various biological activities, primarily through its interaction with enzymes and receptors.
The compound acts primarily as an enzyme inhibitor, modulating biochemical pathways by binding to active sites on target proteins. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects.
Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, modifications in the structure have been shown to enhance activity against leukemia and breast cancer cells.
- Enzyme Inhibition Studies : Research has demonstrated that 4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic diseases.
- Pharmacological Applications : The compound is being explored for its potential use as a pharmacological tool in studying protein-ligand interactions and enzyme kinetics.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Anticancer Evaluation | Tested against CCRF-CEM leukemia cells; IC50 > 20 μg/mL for most analogs | Indicates limited efficacy but potential for structural optimization |
| Enzyme Interaction | Demonstrated inhibition of target enzymes | Suggests utility in metabolic pathway modulation |
| Therapeutic Potential | Investigated as a model compound in drug development | Highlights importance in medicinal chemistry |
Q & A
Q. What are the recommended synthetic routes for 4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid, and how can reaction yields be optimized?
The compound can be synthesized via Michael-type addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids, which are prepared using Friedel-Crafts acylation with maleic anhydride. Yield optimization involves controlling reaction temperature (e.g., 0–5°C for acylation), stoichiometric ratios of reactants, and purification via recrystallization or column chromatography. Catalytic acid or base conditions may enhance intermediate formation .
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?
Key techniques include:
- NMR (¹H/¹³C) to confirm the anilino, propylamino, and carbonyl groups.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₄H₁₇N₂O₅, exact mass 293.1138).
- IR spectroscopy to identify carboxyl (1700–1750 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches. Cross-referencing with analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid ensures structural accuracy .
Q. How does the IUPAC nomenclature reflect the compound’s functional groups?
The name 4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid follows IUPAC rules:
- "4-Oxo" denotes the ketone at position 4 of the butanoic acid backbone.
- "3-[(propylamino)carbonyl]-anilino" specifies the substituent on the benzene ring (anilino group at position 3 with a propylamine-linked carbonyl). This aligns with guidelines for combining "oxo" and "anilino" prefixes in acyclic chains .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for this compound?
Discrepancies often arise from enantiomeric mixtures (R/S forms) in synthesized batches. To resolve:
Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?
Modify substituents systematically:
- Replace the propylamino group with bulkier alkyl chains (e.g., cyclohexyl) to enhance binding affinity.
- Introduce electron-withdrawing groups (e.g., fluorine) on the anilino ring to stabilize amide bonds. Test derivatives in in vitro cytotoxicity assays (e.g., IC₅₀ in cancer cell lines) to correlate structural changes with activity .
Q. What methodologies identify metabolic byproducts of this compound in biological systems?
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to fragment metabolites.
- Compare retention times and mass spectra with synthetic standards (e.g., hydroxylated or glucuronidated derivatives).
- Reference databases like HMDB or METLIN for exact mass matches (e.g., 428.1107 for tetrahydronaphthalenyl analogs) .
Q. How can computational modeling predict its binding to target proteins?
Perform molecular docking (AutoDock Vina) using crystal structures of relevant enzymes (e.g., cyclooxygenase-2).
- Parameterize the compound’s charge distribution with density functional theory (DFT) .
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
Q. What synthetic challenges arise when scaling up derivatives, and how are they mitigated?
Q. How do steric and electronic effects influence its reactivity in nucleophilic substitutions?
Q. What in vitro assays are suitable for evaluating its anti-inflammatory potential?
- COX-2 inhibition : Measure prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages.
- NF-κB luciferase reporter assay : Quantify transcriptional activity in HEK293T cells.
- Compare results with NSAIDs (e.g., ibuprofen) to benchmark efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
